molecular formula C21H17N3O2 B15192101 (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-one CAS No. 110352-06-2

(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-one

Cat. No.: B15192101
CAS No.: 110352-06-2
M. Wt: 343.4 g/mol
InChI Key: XSIHIAJHMICCIT-UHFFFAOYSA-N
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Description

(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually simple indole derivatives, which undergo a series of transformations including cyclization, carbonylation, and methylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and better control over reaction conditions. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.

    Substitution: The indole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the indole ring.

Scientific Research Applications

Chemistry

In chemistry, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of indole derivatives in various chemical reactions.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a candidate for further investigation in preclinical and clinical studies.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one include other indole derivatives such as:

  • 1H-indole-2-carboxylic acid
  • 1H-indole-3-carboxaldehyde
  • 1H-indole-3-acetic acid

Uniqueness

What sets (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one apart from these similar compounds is its unique cyclopropane-fused pyrroloindole structure. This structural feature may confer distinct reactivity and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

110352-06-2

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

10-(1H-indole-2-carbonyl)-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one

InChI

InChI=1S/C21H17N3O2/c1-11-9-22-19-16(25)7-17-21(18(11)19)8-13(21)10-24(17)20(26)15-6-12-4-2-3-5-14(12)23-15/h2-7,9,13,22-23H,8,10H2,1H3

InChI Key

XSIHIAJHMICCIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=CC=CC=C6N5

Origin of Product

United States

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